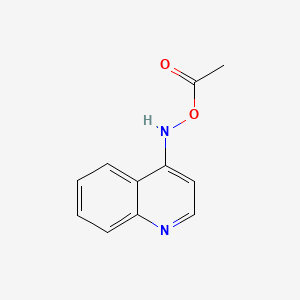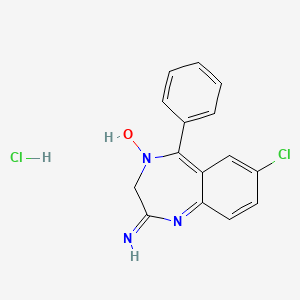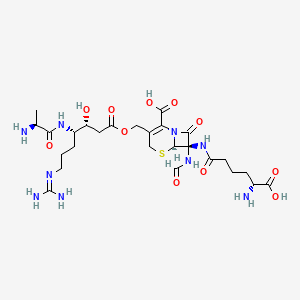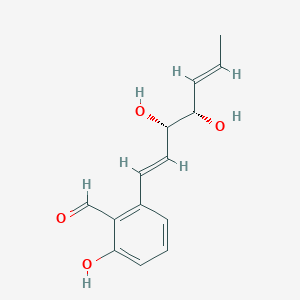
procyanidin B1 3-O-gallate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Procyanidin B1 3-O-gallate is a gallate ester obtained by formal condensation of the carboxy group of gallic acid with the (3R)-hydroxy group of procyanidin B1. It has a role as a metabolite. It is a gallate ester, a proanthocyanidin, a polyphenol and a biflavonoid. It derives from a gallic acid and a procyanidin B1.
Scientific Research Applications
Neuroprotective Effects
- Procyanidin B1 3-O-gallate demonstrated neuroprotective effects in vitro on a rat pheochromocytoma cell line and in vivo in zebrafish larvae, suggesting a positive correlation between the neuroprotective effect of procyanidins and their degree of polymerization (Chen et al., 2022).
Antioxidant and Antitumor Activities
- The compound has shown antioxidant and DNA polymerase inhibitory activities, with the presence of a galloyl group being significant for these effects (Saito et al., 2005).
- In another study, procyanidin B1 acetylated analogs, including this compound, inhibited the proliferation of HeLa S3 cells, a type of cancer cell (Okamoto et al., 2014).
Inhibition of Prostate Carcinoma Cells
- This compound exhibited significant anti-cancer activity against androgen-dependent human prostate carcinoma LNCaP cells, indicating its potential in cancer therapy (Chou et al., 2010).
Influence on T Cell Functions
- This compound impacted T cell functions by inhibiting the production of certain proinflammatory cytokines and regulating transcription factors (Tanaka et al., 2017).
Protective Effect in Parkinson’s Disease Model
- This compound had a protective effect on a rat pheochromocytoma cell line and in a zebrafish Parkinson’s disease model, suggesting its potential therapeutic application in neurodegenerative diseases (Chen et al., 2022).
properties
Molecular Formula |
C37H30O16 |
|---|---|
Molecular Weight |
730.6 g/mol |
IUPAC Name |
[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C37H30O16/c38-16-9-23(44)29-28(10-16)51-34(14-2-4-19(40)22(43)6-14)36(53-37(50)15-7-25(46)32(49)26(47)8-15)31(29)30-24(45)12-20(41)17-11-27(48)33(52-35(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,27,31,33-34,36,38-49H,11H2/t27-,31+,33+,34+,36+/m0/s1 |
InChI Key |
BXWABJPTCUDBMM-NNJCKQBNSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (E)-2-methylbut-2-enoate](/img/structure/B1253442.png)




![2-[4-(Cyclohexylamino)-3-nitrophenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B1253452.png)

![1,4-bis[(Z)-2-(2-methylphenyl)ethenyl]benzene](/img/structure/B1253458.png)

![(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-2-oxido-3,4-dihydro-1H-isoquinolin-2-ium-7-ol](/img/structure/B1253461.png)



![3-(2-{4-[3-(Trifluormethyl)phenyl]-1-piperazinyl}ethyl)-5,5a,6,7,8,8a-hexahydrocyclopenta[3,4]pyrrolo[2,1-c][1,2,4]triazol](/img/structure/B1253465.png)